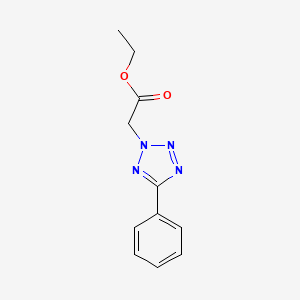

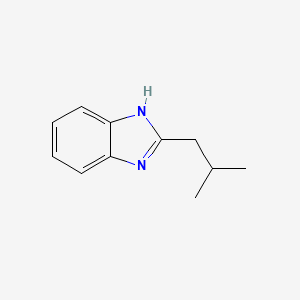

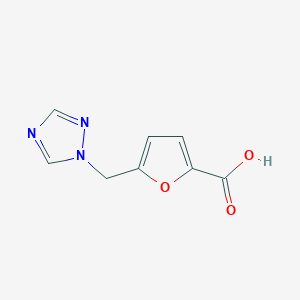

Methyl 2-amino-1H-imidazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-amino-1H-imidazole-4-carboxylate (MIC) is an organic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. MIC is a versatile and useful building block for organic synthesis and has been used in a variety of applications. It is a colorless solid that is soluble in a variety of solvents, including water, ethanol, and chloroform.

Aplicaciones Científicas De Investigación

Medicine and Pharmacology

Imidazole derivatives, including “methyl 2-amino-1H-imidazole-5-carboxylate”, have a wide range of biological and pharmacological activities . They play a pivotal role in the synthesis of biologically active molecules , such as:

- Anticancer drugs

- Anti-aging drugs

- Anticoagulants

- Anti-inflammatory drugs

- Antimicrobial drugs

- Anti-tubercular drugs

- Antidiabetic drugs

- Antimalarial drugs

- Antiviral drugs

- Enzyme inhibitors

Agriculture

Imidazole derivatives also act as selective plant growth regulators, fungicides, and herbicides .

Synthetic Chemistry

Imidazole derivatives are used in synthetic chemistry due to their versatile range of applications . They are used in the synthesis of substituted imidazoles by condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor, and ionic liquid promoted technique .

Green Chemistry

In the field of green chemistry, imidazole derivatives are used as ionic liquids and N-heterocyclic carbenes (NHCs) . They have become more popular due to the demand for environmentally friendly methods in chemical organic synthesis .

Industrial Chemistry

In industrial chemistry, imidazole derivatives have garnered significant attention due to their versatile range of applications .

Microtubule Targeting Agents

Some imidazole derivatives, such as Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), act as potential Microtubule Targeting Agents (MTAs). They induce cell death through mitotic arrest, preferentially affecting rapidly dividing cancer cells over slowly proliferating normal cells .

Mecanismo De Acción

Target of Action

Methyl 2-amino-1H-imidazole-5-carboxylate is a type of Microtubule Targeting Agent (MTA). MTAs are known to interfere with microtubule dynamics, which are crucial for cell division . Therefore, the primary targets of Methyl 2-amino-1H-imidazole-5-carboxylate are the microtubules in cells .

Mode of Action

Methyl 2-amino-1H-imidazole-5-carboxylate interacts with its targets, the microtubules, by perturbing their dynamics and function . This interference disrupts the formation of the spindle, a structure necessary for cell division, and restricts the function of mitotic kinases . As a result, chromosomes are unable to attach to microtubule fibers precisely .

Biochemical Pathways

The biochemical pathways affected by Methyl 2-amino-1H-imidazole-5-carboxylate are those involved in cell division . By disrupting microtubule dynamics, the compound affects the proper segregation of chromosomes during mitosis . This leads to cell cycle arrest and ultimately cell death, preferentially affecting rapidly dividing cancer cells over slowly proliferating normal cells .

Pharmacokinetics

Due to the polar nature of the imidazole ring, it is suggested that the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .

Result of Action

The result of Methyl 2-amino-1H-imidazole-5-carboxylate’s action is the induction of cell death through mitotic arrest . This is achieved by the compound’s interference with microtubule dynamics, which disrupts the formation of the spindle and restricts the function of mitotic kinases . Consequently, chromosomes cannot attach to microtubule fibers precisely, leading to cell cycle arrest and cell death .

Propiedades

IUPAC Name |

methyl 2-amino-1H-imidazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-10-4(9)3-2-7-5(6)8-3/h2H,1H3,(H3,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTWFWAWLBGFQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Trifluoromethyl-[1,3]dioxolan-2-yl)-acetic acid](/img/structure/B1296939.png)